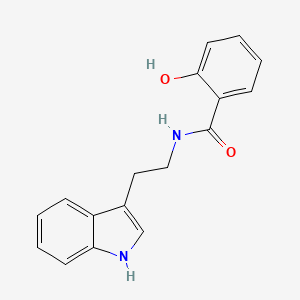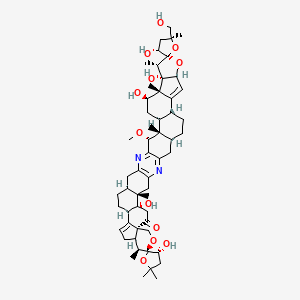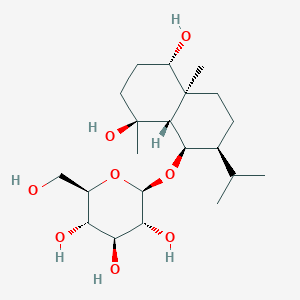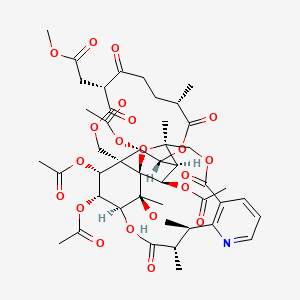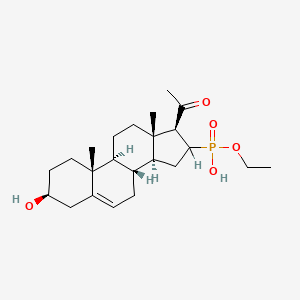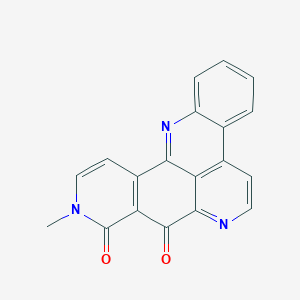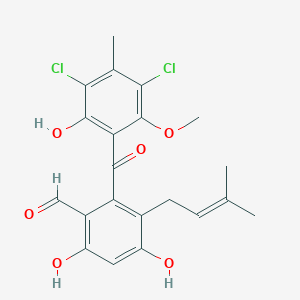
Pestalone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pestalone is a natural product found in Pestalotia with data available.
Applications De Recherche Scientifique
Synthetic Analogues and Antibiotic Activity
Pestalone, a chlorinated and prenylated benzophenone antibiotic, has garnered interest due to its strong activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Synthetic studies have focused on creating analogues of pestalone, highlighting its potential as an antibiotic. Key synthesis steps include nucleophilic addition to a prenylated benzaldehyde and oxidation, along with aryl-allyl coupling techniques like the Stille reaction and nickel π-allyl complex coupling (Kaiser & Schmalz, 2003).
Isolation from Marine Fungus and Antibacterial Properties
Pestalone was isolated from a marine fungus, produced only when co-cultured with a specific marine bacterium. This fungus, from the genus Pestalotia, was found on the brown alga Rosenvingea sp. in the Bahamas. Pestalone exhibits moderate cytotoxicity against tumor cell lines and potent antibiotic activity against MRSA and vancomycin-resistant Enterococcus faecium (Cueto et al., 2001).
Reevaluation of Antibiotic and Antifungal Activity
Further studies on pestalone and its synthetic derivatives, including pestalachloride A, reassessed its antibiotic efficacy. Contrary to earlier reports, the activity against different MRSA strains was found to be in the range of 3-10 μg/mL. None of the derivatives exhibited higher activities compared to pestalone against MRSA and a series of plant pathogens (Augner et al., 2013).
Total Synthesis and Conversion into Related Compounds
Total synthesis of pestalone has enabled the preparation of substantial amounts for further research. Surprising transformations were observed during synthesis, shedding light on the potential biosynthetic relationship of pestalone with related compounds like pestalachlorides. This synthesis has opened avenues for exploring pestalone’s biological potential and its limited availability from natural sources (Slavov et al., 2010).
N-Capping and Light-Induced Synthesis
Research on pestalone led to the discovery of unique reactivities, such as its conversion into pestalachloride A. The reaction of 2-formyl-arylketones with ammonia and primary amines under mild conditions produces 3-substituted isoindolinones, offering new options for the derivatization of primary amines and access to pharmaceutically relevant substituted isoindolinones (Augner et al., 2011).
Propriétés
Nom du produit |
Pestalone |
|---|---|
Formule moléculaire |
C21H20Cl2O6 |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
2-(3,5-dichloro-2-hydroxy-6-methoxy-4-methylbenzoyl)-4,6-dihydroxy-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C21H20Cl2O6/c1-9(2)5-6-11-13(25)7-14(26)12(8-24)15(11)19(27)16-20(28)17(22)10(3)18(23)21(16)29-4/h5,7-8,25-26,28H,6H2,1-4H3 |
Clé InChI |
ACRANQNXYMAQKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)OC)C(=O)C2=C(C(=CC(=C2C=O)O)O)CC=C(C)C)O)Cl |
Synonymes |
pestalone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,9S)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1247925.png)
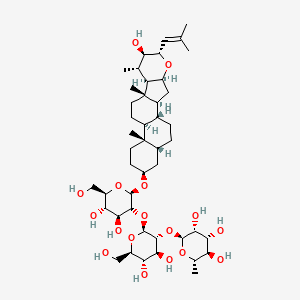
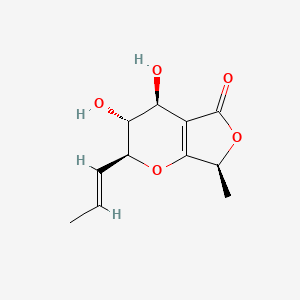
![{2-[2-((R)-4-Hexyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-2-yl)-ethoxy]-phenyl}-acetic acid](/img/structure/B1247928.png)
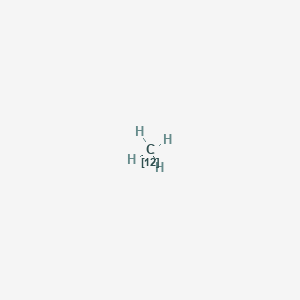
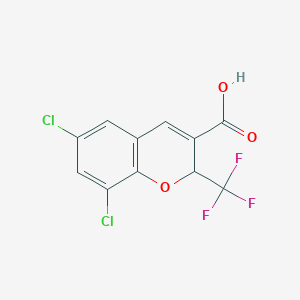
![2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3h-Imidazo[4,5-B]pyridine](/img/structure/B1247932.png)
